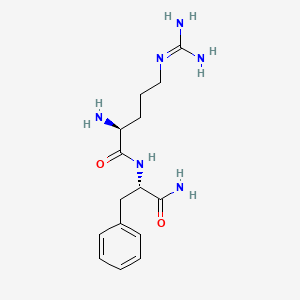

Arginylphenylalaninamide

Übersicht

Beschreibung

Arginylphenylalaninamide is a synthetic peptide compound composed of the amino acids arginine and phenylalanine. It is known for its potential role as a neurotransmitter or neuromodulator, particularly in the optic lobe neurons . The compound has a molecular formula of C15H24N6O2 and a molecular weight of 320.39 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arginylphenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group is removed to expose the reactive amino group.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Arginylphenylalaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction may yield free thiol groups .

Wissenschaftliche Forschungsanwendungen

Arginylphenylalaninamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide-protein interactions.

Biology: Studied for its role as a neurotransmitter or neuromodulator in the nervous system.

Medicine: Potential therapeutic applications in neurology and psychiatry due to its neuromodulatory effects.

Industry: Utilized in the development of peptide-based drugs and as a research tool in various biochemical assays .

Wirkmechanismus

The mechanism of action of arginylphenylalaninamide involves its interaction with specific receptors or ion channels in the nervous system. It may modulate neurotransmitter release or receptor activity, influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect the optic lobe neurons .

Vergleich Mit ähnlichen Verbindungen

Phenylalanine: An essential amino acid and precursor to neurotransmitters like dopamine and norepinephrine.

Arginine: An amino acid involved in various metabolic processes, including nitric oxide synthesis.

Phenylalanine-arginine beta-naphthylamide: A compound with similar structural features but different biological activities.

Uniqueness: Arginylphenylalaninamide is unique due to its specific combination of arginine and phenylalanine, which imparts distinct neuromodulatory properties. Its potential role as a neurotransmitter or neuromodulator sets it apart from other similar compounds .

Biologische Aktivität

Overview

Arginylphenylalaninamide (Arg-Phe-NH2) is a synthetic peptide composed of the amino acids arginine and phenylalanine. This compound has garnered attention for its potential biological activities, particularly in the context of neuromodulation and neurotransmitter synthesis. Its unique structure allows it to interact with various biological systems, making it a subject of interest in both pharmacological and biochemical research.

- Molecular Formula : C15H25ClN6O2

- Molecular Weight : 348.85 g/mol

- Solubility : Soluble in water due to its hydrochloride form, enhancing stability in biological systems.

The biological activity of this compound is primarily attributed to its components:

- Arginine : Plays a crucial role in nitric oxide synthesis, influencing vascular function and neurotransmission.

- Phenylalanine : A precursor to neurotransmitters such as dopamine, impacting mood and cognitive functions.

The compound may act as a neuromodulator by interacting with specific receptors in the nervous system, particularly affecting neuronal signaling pathways in the optic lobe neurons. The exact molecular mechanisms remain under investigation, but it is believed to modulate neurotransmitter release and receptor activity.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation :

- Therapeutic Applications :

- Research Applications :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Neuropeptide Activity : Research demonstrated that modifications to the N-terminal or C-terminal of Arg-Phe-NH2 can lead to the identification of selective antagonists for neuropeptide receptors, showcasing the compound's versatility in receptor modulation .

- Peptidomimetics Development : A series of peptidomimetics derived from Arg-Phe-NH2 were synthesized and tested as agonists for human MrgX1 and rat MrgC receptors, indicating significant biological activity related to pain perception and neurogenic inflammation .

Comparative Analysis

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| Arginine | C6H14N4O2 | Basic amino acid; precursor for nitric oxide |

| Phenylalanine | C9H11NO2 | Precursor for neurotransmitters like dopamine |

| Lysylphenylalaninamide | C15H22N4O2 | Contains lysine; influences protein interactions |

| Arginylserinamide | C15H24N4O3 | Contains serine; impacts phosphorylation |

| This compound | C15H25ClN6O2 | Unique combination enhances neuromodulatory properties |

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.